molecular formula C9H11N3O3 B1280225 2-Morpholinopyrimidine-4-carboxylic acid CAS No. 250726-42-2

2-Morpholinopyrimidine-4-carboxylic acid

Cat. No. B1280225
M. Wt: 209.2 g/mol
InChI Key: DXRYBQPQDHMATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinopyrimidine-4-carboxylic acid is a compound that belongs to a class of bioactive molecules featuring a pyrimidine ring fused with a morpholine moiety. The morpholine ring is a non-aromatic, six-membered heterocycle containing both nitrogen and oxygen atoms, which is often used in drug design due to its favorable pharmacokinetic properties. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The combination of these two moieties can lead to compounds with significant biological activity and potential therapeutic applications .

Synthesis Analysis

The synthesis of morpholine-containing pyrimidine derivatives can be achieved through various synthetic routes. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester, which demonstrates the potential for creating morpholine derivatives with high optical purity . Another study describes the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using palladium-catalyzed cross-coupling reactions, showcasing the versatility of this approach in functionalizing the pyrimidine core at specific positions . Additionally, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized, indicating the structural diversity that can be achieved with this scaffold . The synthesis of 2-morpholine carboxylic acid derivatives has also been reported, further expanding the range of morpholine-containing compounds .

Molecular Structure Analysis

The molecular structure of morpholine-containing pyrimidine derivatives has been elucidated using various spectroscopic techniques. For example, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was structurally characterized by UV, FT-IR, 1H, and 13C NMR spectroscopy. Density functional theory (DFT) calculations were also employed to analyze intermolecular interactions and predict nonlinear optical properties . Additionally, the crystal structures of 2-amino-4-chloro-6-morpholinopyrimidine polymorphs have been determined, revealing different hydrogen bonding patterns and molecular conformations in the solid state .

Chemical Reactions Analysis

Morpholine-containing pyrimidine derivatives can undergo various chemical reactions, which are essential for their elaboration into more complex structures or for their functionalization. For instance, the reaction of thiadiazolo-pyrimidine with morpholin has been studied, leading to compounds with potential antibacterial properties . The synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, involved a Vilsmeier-Haack reaction and subsequent displacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-containing pyrimidine derivatives are influenced by their molecular structure. The DFT study mentioned earlier provides insights into the polarizability, hyperpolarizability, and thermal behavior of these compounds. Such properties are crucial for understanding their potential as nonlinear optical materials . The kinetic resolution of racemic morpholine-2-carboxylate to obtain enantiopure N-Boc-morpholine-2-carboxylic acids is another example of the importance of physical properties, such as optical purity, in the application of these compounds in medicinal chemistry .

Scientific Research Applications

Psychopharmacological Research

In the realm of psychopharmacology, research has been conducted on phosphorylated carboxylic acids derivatives, including compounds related to 2-Morpholinopyrimidine-4-carboxylic acid. These studies have explored their potential as psychotropic drugs, showing promising results in improving memory, learning, and exhibiting neuroprotective properties. The compounds are investigated for their tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties, highlighting their potential in treating a range of psychiatric disorders (Semina et al., 2016).

Gene Function Inhibition

Morpholino oligos, closely related to the morpholine structure in 2-Morpholinopyrimidine-4-carboxylic acid, have been used extensively to inhibit gene function in various model organisms. This application is crucial for studying gene function and has been successful across a broad range of species, from sea urchins to mice (Heasman, 2002).

Toxicological Studies

In toxicological research, studies have analyzed the toxicity and mutagenicity of compounds like 2,4-Dichlorophenoxyacetic acid, which shares structural similarities with 2-Morpholinopyrimidine-4-carboxylic acid. These studies provide valuable insights into the environmental impact and safety profiles of such chemicals, contributing to safer agricultural practices and environmental conservation (Zuanazzi et al., 2020).

Chemical and Pharmacological Interests

Research on morpholine derivatives, including those related to 2-Morpholinopyrimidine-4-carboxylic acid, has revealed a broad spectrum of pharmacological activities. These compounds are integral to developing new therapeutic agents due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This highlights the compound's versatility and potential in drug development (Asif & Imran, 2019).

properties

IUPAC Name

2-morpholin-4-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRYBQPQDHMATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinopyrimidine-4-carboxylic acid

CAS RN

250726-42-2
Record name 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.